Spebrutinib

Descripción general

Descripción

Spebrutinib (also known as CC-292) is a second-generation inhibitor that irreversibly and covalently binds to Bruton’s Tyrosine Kinase (BTK) Cys481 residues . It is highly selective for BTK and does not impact the SRC family kinases . Spebrutinib has been used in trials studying the treatment of rheumatoid arthritis (phase II) and B-cell Lymphoma .

Molecular Structure Analysis

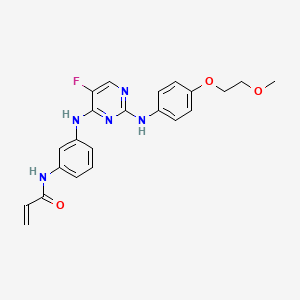

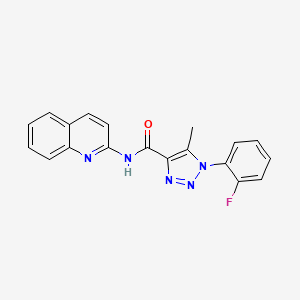

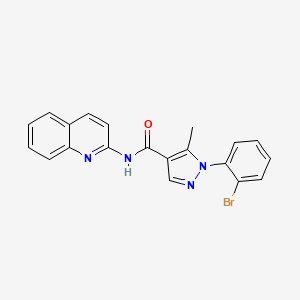

Spebrutinib belongs to the class of organic compounds known as anilides . The molecular weight of Spebrutinib is 423.44, and its molecular formula is C22H22FN5O3 .

Chemical Reactions Analysis

Spebrutinib can inhibit the proliferation of B cells in peripheral blood and reduce the generation of inflammatory chemokines (e.g., CXCL13) and cytokines (e.g., macrophage inflammatory protein 1β (MIP-1β), interleukin-6 (IL-6), IL-8, and tumor necrosis factor α (TNF-α)) .

Physical And Chemical Properties Analysis

Spebrutinib is a solid compound . The percent yields of the chemical syntheses were ranged from 81% to 89% . These analogues were characterized utilizing; FT-IR, DSC, CHN, and 1H NMR .

Aplicaciones Científicas De Investigación

Treatment of B-Cell Lymphoid Malignancies

Spebrutinib has been identified as a promising therapeutic agent for B-cell lymphoid malignancies. It works by inhibiting the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the growth and survival of B-cells . By targeting BTK, Spebrutinib can effectively halt the proliferation of malignant B-cells, offering a potential treatment option for conditions like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Management of Autoimmune Hemolytic Anemia

Autoimmune hemolytic anemia (AIHA) is a condition where the immune system mistakenly attacks and destroys red blood cells. Spebrutinib has shown potential in reducing disease symptoms by inhibiting B-cell proliferation and cytokine production, which are involved in the pathogenesis of AIHA .

Intervention in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory disorder affecting the joints. Spebrutinib has demonstrated efficacy in experimental RA models in mice and humans by reducing disease symptoms. It influences osteoclastogenesis, which is a process that contributes to bone erosion in RA patients .

Treatment of Multiple Sclerosis

Multiple sclerosis (MS) is a neurological condition characterized by the immune-mediated destruction of myelin. Spebrutinib may offer therapeutic benefits in MS by modulating immune responses and reducing inflammation within the central nervous system .

Addressing Chronic Spontaneous Urticaria

Chronic spontaneous urticaria is a skin condition that causes persistent hives and itching. Spebrutinib’s role in reducing lymphoid and myeloid cytokine production and degranulation could help alleviate the symptoms associated with this condition .

Potential Use in Pemphigus Vulgaris

Pemphigus vulgaris is an autoimmune disorder that results in blistering of the skin and mucous membranes. By inhibiting the BTK pathway, Spebrutinib may reduce the autoantibody production that drives the disease, offering a novel approach to treatment .

Application in Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease. Spebrutinib has been explored for its potential to reduce inflammation and improve symptoms in patients with atopic dermatitis by targeting the BTK pathway involved in the inflammatory response .

Exploring Efficacy in Systemic Lupus Erythematosus

Systemic lupus erythematosus (SLE) is a systemic autoimmune disease with diverse clinical manifestations. Spebrutinib’s immunomodulatory effects could be beneficial in SLE by reducing the production of autoantibodies and inflammatory cytokines .

Mecanismo De Acción

Target of Action

Spebrutinib primarily targets Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . This makes it a promising therapeutic target for various B cell malignancies and inflammatory diseases .

Mode of Action

Spebrutinib is an orally administered, covalent, small-molecule inhibitor of BTK . It inhibits BTK activity by irreversible covalent binding with high affinity to the BTK adenosine triphosphate binding site in B and myeloid cells . This interaction with its targets results in the inhibition of BTK’s function, leading to hampered pre-B cell receptor (BCR) signaling and B cell development .

Biochemical Pathways

The inhibition of BTK by Spebrutinib affects multiple biochemical pathways. It impacts the B-cell receptor-mediated activation of CD69 expression on peripheral B cells . It also influences the Fc receptor signaling pathways . These pathways are essential for the interaction of CLL cells with the tumor microenvironment .

Result of Action

Spebrutinib has been found to inhibit B-cell proliferation more potently than T-cell proliferation . It reduces both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis . In clinical studies, Spebrutinib showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .

Safety and Hazards

Direcciones Futuras

Spebrutinib is currently under a multicenter phase 1 clinical trial to treat follicular lymphoma in combination with rituximab . It has shown promising results in treating rheumatoid arthritis, multiple sclerosis, pemphigus vulgaris, ITP, and GVHD, but not for systemic lupus erythematosus and Sjogren’s disease . This suggests that BTK plays an important role in mediating pathogenic processes amenable to therapeutic intervention, depending on the disease .

Propiedades

IUPAC Name |

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDTLQSDKGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026012 | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202757-89-8 | |

| Record name | Spebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

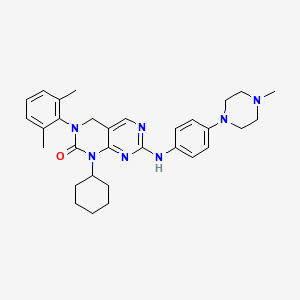

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

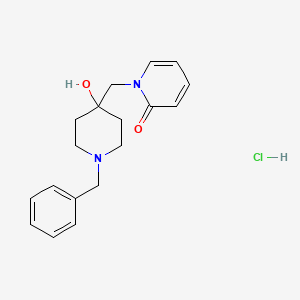

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

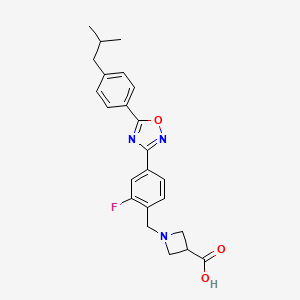

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)